N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(pyridine-3-carbonylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)14-7-5-9-16(11-14)19(3,4)21-18(25)23-22-17(24)15-8-6-10-20-12-15/h5-12H,1H2,2-4H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFCMISJFFSLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide, a compound with a complex structure, has garnered interest for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyridine-based compounds, including the target compound, exhibit significant anticancer properties. A study highlighted that compounds targeting the ephrin receptor family have shown efficacy against certain cancer types, suggesting that similar derivatives may possess comparable activities .
Key Findings:
- Mechanism: The compound may inhibit specific kinase pathways involved in tumor growth and proliferation.
- Case Studies: In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential. For instance, it was analyzed within a library of compounds for its inhibitory effects on various enzymatic activities.
Table 1: Enzyme Inhibition Profile
The mechanisms through which N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide exerts its biological effects are multifaceted:
- Kinase Inhibition: The compound demonstrates the ability to inhibit kinases involved in signaling pathways critical for cancer cell survival.
- Receptor Interaction: It may interact with specific receptors that modulate cellular responses to external stimuli.
Toxicology and Safety Profile
Safety assessments are essential in evaluating the therapeutic potential of any compound. Toxicological studies indicate that while some derivatives show promise, they also exhibit varying degrees of toxicity depending on their structural modifications.
Case Study:
A study involving repeated dose toxicity assessments in animal models showed dose-dependent increases in systemic exposure without significant gender differences noted .
Vergleich Mit ähnlichen Verbindungen
Research Implications
- Hydrogen Bonding : The carbamoyl group in the target compound may form stronger hydrogen bonds than tertiary amides (e.g., pivalamides), influencing crystal packing or target binding .
- Synthetic Complexity : Analogues with oxadiazole or benzofuran groups require advanced purification techniques (e.g., HPLC), whereas the target compound’s synthesis may be more straightforward .
- Pharmacological Potential: Propenylphenyl and benzofuran groups both enhance hydrophobic interactions, but the latter’s rigid structure may improve selectivity in drug design .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
